Benzamide, N-(2-amino-5-(3-furanyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(2-amino-5-(3-furanyl)phenyl)-: is an organic compound with a complex structure that includes a benzamide core and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(2-amino-5-(3-furanyl)phenyl)- typically involves the reaction of 2-aminophenylbenzamide with furan derivatives under specific conditions. One efficient method involves the use of phenyl isocyanate as a reagent, which facilitates the formation of the amide bond . The reaction conditions often include the use of organic solvents and catalysts to enhance the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(2-amino-5-(3-furanyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the amino or furan groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Benzamide, N-(2-amino-5-(3-furanyl)phenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, N-(2-amino-5-(3-furanyl)phenyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-(2-aminophenyl)benzamide: A precursor in the synthesis of the target compound.
Furan derivatives: Compounds containing the furan ring, which exhibit similar chemical properties.
Uniqueness
Benzamide, N-(2-amino-5-(3-furanyl)phenyl)- is unique due to its combined structure of benzamide and furan, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1232541-87-5 |
---|---|
Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
N-[2-amino-5-(furan-3-yl)phenyl]benzamide |
InChI |
InChI=1S/C17H14N2O2/c18-15-7-6-13(14-8-9-21-11-14)10-16(15)19-17(20)12-4-2-1-3-5-12/h1-11H,18H2,(H,19,20) |
InChI Key |
MHJRDSWPLXKJLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=COC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.